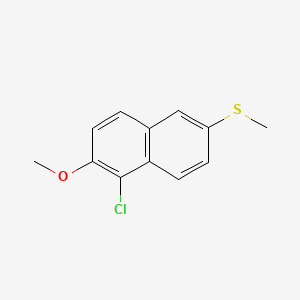![molecular formula C28H36NOP B14019845 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol CAS No. 65179-81-9](/img/structure/B14019845.png)
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of bulky tert-butyl groups and a phosphanylidene moiety, which contribute to its stability and reactivity. It has garnered interest in various fields, including chemistry, biology, and industry, due to its antioxidant properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-Ditert-butylphenol with ethyl diphenylphosphinite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene moiety to phosphine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenolic derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.
Medicine: Its potential therapeutic applications include anticancer and antifungal activities.
Industry: The compound is used as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The phosphanylidene moiety interacts with molecular targets, modulating various biochemical pathways and contributing to its antioxidant and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Ditert-butyl-4-ethylphenol: Another antioxidant compound with applications in stabilizing polymers.
2,6-Ditert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils.
Uniqueness
2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol stands out due to its unique phosphanylidene moiety, which imparts distinct reactivity and potential therapeutic benefits
Eigenschaften
CAS-Nummer |
65179-81-9 |
|---|---|
Molekularformel |
C28H36NOP |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[[ethyl(diphenyl)-λ5-phosphanylidene]amino]phenol |
InChI |
InChI=1S/C28H36NOP/c1-8-31(22-15-11-9-12-16-22,23-17-13-10-14-18-23)29-25-20-21(27(2,3)4)19-24(26(25)30)28(5,6)7/h9-20,30H,8H2,1-7H3 |
InChI-Schlüssel |
KQJCFNNVWLEVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=NC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


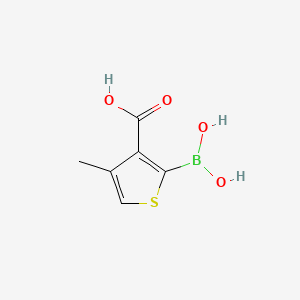
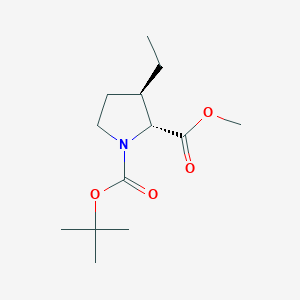
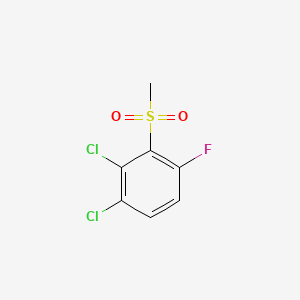
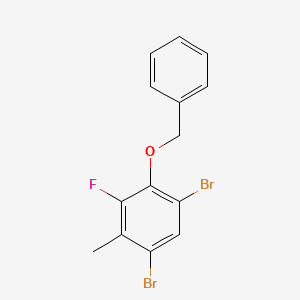
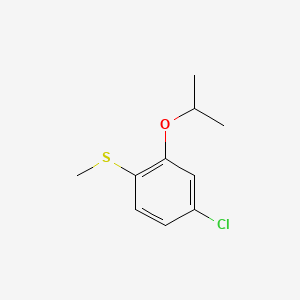
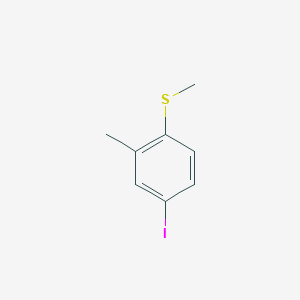
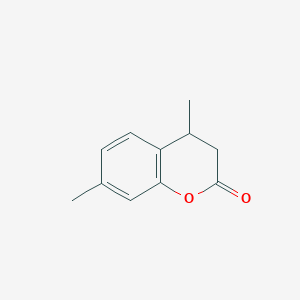
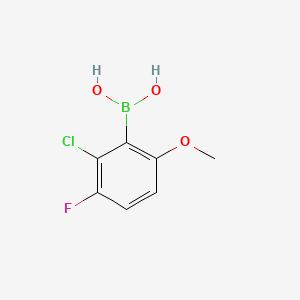


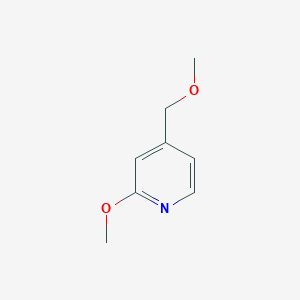

![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
